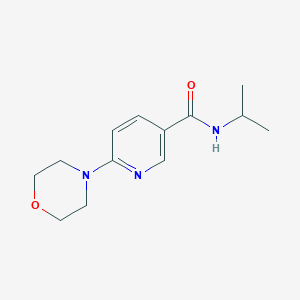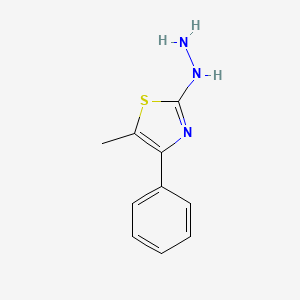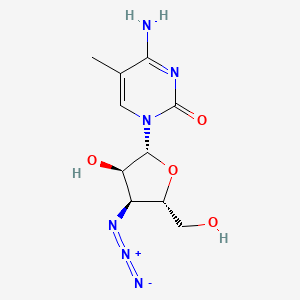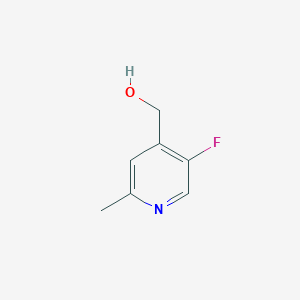![molecular formula C25H30N2O5 B2512684 3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-98-5](/img/structure/B2512684.png)
3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic molecule, notable for its diverse functional groups which enable a wide array of chemical reactions
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, it exhibits potential as a molecular probe due to its complex structure, useful in studying enzyme interactions and binding kinetics.
Medicine
Medically, it shows promise in drug development, particularly in targeting specific enzymes and receptors due to its ability to engage in multiple interaction points with biological macromolecules.
Industry
Industrially, its applications include use in materials science for the development of novel polymers and as an additive in specialty coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps, typically starting from commercially available precursors:
Ethoxylation of 3,4,5-trihydroxybenzoic acid: : Ethylation of the hydroxy groups using ethyl iodide in the presence of a base, such as potassium carbonate, yields 3,4,5-triethoxybenzoic acid.
Formation of Benzamide: : The carboxyl group of 3,4,5-triethoxybenzoic acid is then converted to benzamide using ammonium hydroxide or amine reagents under dehydrating conditions.
Synthesis of Pyrroloquinoline Moiety: : The formation of the pyrroloquinoline core involves a multi-step reaction including cyclization and oxidation steps starting from simple aromatic precursors.
Coupling Reaction: : The final step involves coupling the synthesized benzamide and pyrroloquinoline moieties under specific conditions, usually involving catalysts like palladium on carbon, to form the final compound.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors to ensure consistent reaction conditions and scalability. The production also involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity necessary for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of reactions:
Oxidation: : The molecule can undergo oxidative cleavage, particularly at the ethoxy groups, forming aldehydes or acids.
Reduction: : The carbonyl groups within the structure are prone to reduction, forming corresponding alcohols or amines.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety, particularly involving halogenated reagents.
Coupling Reactions: : The compound can form various derivatives through coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide).
Coupling Reactions: : Palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling).
Major Products Formed
Oxidation: : Aldehydes, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Halogenated derivatives, alkylated products.
Coupling: : Various biaryl or aryl-heteroaryl compounds.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its diverse functional groups allow it to form multiple hydrogen bonds, ionic interactions, and hydrophobic contacts, influencing molecular pathways and altering biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Triethoxybenzoic acid
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline
Uniqueness
Compared to its analogs, 3,4,5-Triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide combines the chemical reactivity of the triethoxy groups with the biological activity conferred by the pyrroloquinoline structure. This dual functionality makes it a versatile molecule in both chemical synthesis and biological applications, setting it apart from simpler compounds that lack this complexity.
There you go! Fascinated yet, or need more details on a specific aspect?
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-20-12-17(13-21(31-6-2)23(20)32-7-3)24(28)26-18-11-16-9-8-10-27-22(16)19(14-18)15(4)25(27)29/h11-15H,5-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPJXRTJQWUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Ethoxy(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2512602.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2512604.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/new.no-structure.jpg)


![10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2512611.png)
![5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B2512613.png)

![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)



